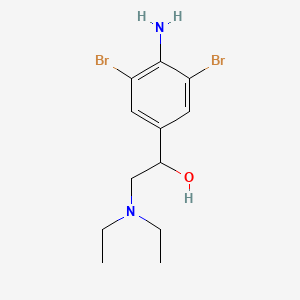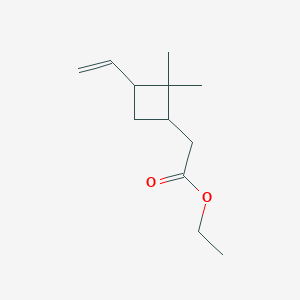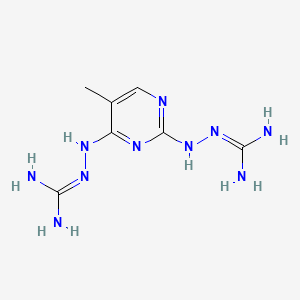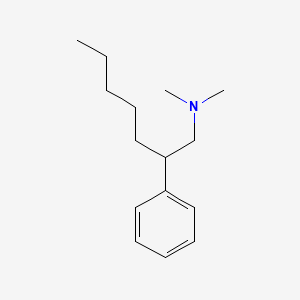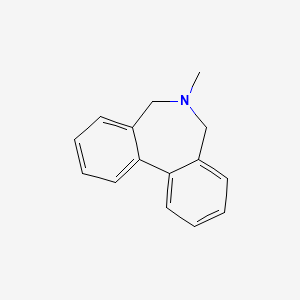
6,7-Dihydro-6-methyl-5H-dibenz(c,e)azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-6-methyl-5H-dibenz(c,e)azepine is a heterocyclic compound that belongs to the class of dibenzazepines. This compound is characterized by a seven-membered ring fused to two benzene rings, with a methyl group attached to the nitrogen atom. Dibenzazepines are known for their diverse biological activities and are used as scaffolds in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-6-methyl-5H-dibenz(c,e)azepine can be achieved through several methods. One common approach involves the reduction of the corresponding imine using imine reductase (IRED) enzymes. This method provides excellent enantioselectivity and yields high-purity products . Another method involves the use of lithium aluminium hydride in dry ether, which is refluxed for several hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductase and ω-transaminase, has been explored to establish key stereocenters and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-6-methyl-5H-dibenz(c,e)azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
6,7-Dihydro-6-methyl-5H-dibenz(c,e)azepine has a wide range of scientific research applications:
Chemistry: It is used as a chiral scaffold for the construction of chiral catalysts and as a molecular chirality sensor.
Biology: The compound has been studied for its potential anti-inflammatory and analgesic activities.
Medicine: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Industry: The compound is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6,7-dihydro-6-methyl-5H-dibenz(c,e)azepine involves its interaction with molecular targets and pathways. The compound has been shown to inhibit acid lysosomal hydrolytic enzyme activities in mouse liver and macrophages, which contributes to its anti-inflammatory effects . Additionally, it acts as an organic electrophile in certain reactions, facilitating esterification and other chemical processes .
Comparison with Similar Compounds
6,7-Dihydro-6-methyl-5H-dibenz(c,e)azepine can be compared with other similar compounds, such as:
5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo(c,e)azepine: This compound is used as a chiral catalyst and molecular chirality sensor.
6,7-Dihydro-5H-dibenz(c,e)azepine: This compound shares a similar structure but lacks the methyl group on the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
35232-96-3 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
6-methyl-5,7-dihydrobenzo[d][2]benzazepine |
InChI |
InChI=1S/C15H15N/c1-16-10-12-6-2-4-8-14(12)15-9-5-3-7-13(15)11-16/h2-9H,10-11H2,1H3 |
InChI Key |
HPEXVHVTTFAFRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC=CC=C2C3=CC=CC=C3C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


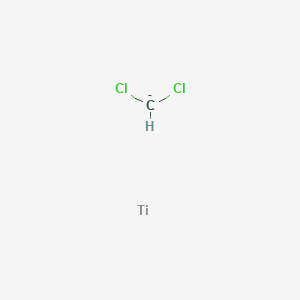
![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-](/img/structure/B14679140.png)

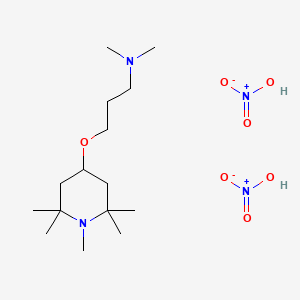
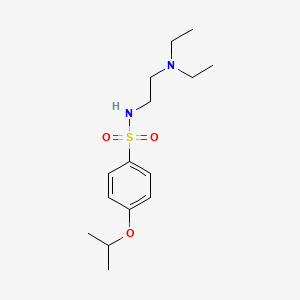
![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
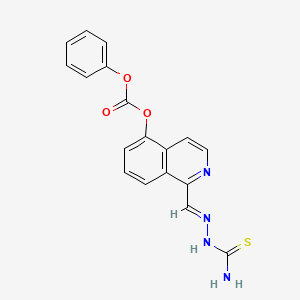

![1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one](/img/structure/B14679182.png)
